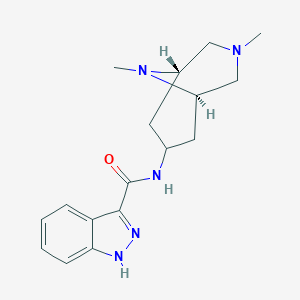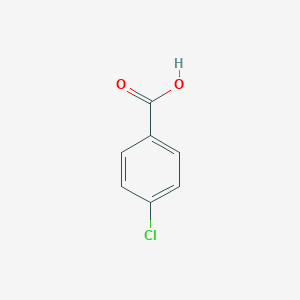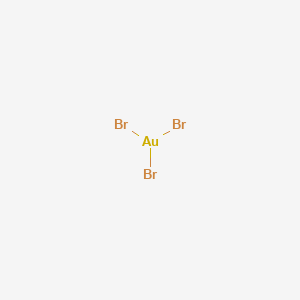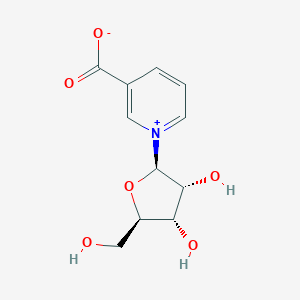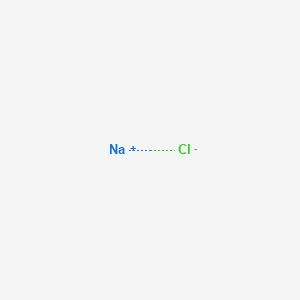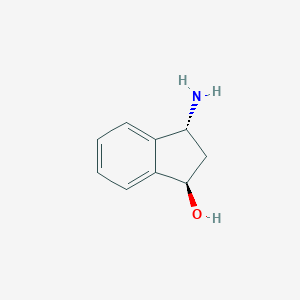
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol, commonly referred to as Indenol, is an organic compound with a unique structure that has been studied for its potential applications in the scientific and medical fields. Indenol has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol involves the conversion of a cyclic ketone to a cyclic alcohol with the introduction of an amino group at the desired position.
Starting Materials
3,4-dimethoxyphenylacetic acid, ethyl acetoacetate, sodium ethoxide, methyl magnesium bromide, sodium cyanoborohydride, hydrochloric acid, sodium hydroxide, ammonium chloride, sodium nitrite, sodium hydride, 3,4-dihydro-2H-pyran, acetic anhydride, lithium aluminum hydride, hydrogen chloride gas, sodium borohydride, methylamine
Reaction
1. Condensation of 3,4-dimethoxyphenylacetic acid with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3,4-dimethoxyphenyl)-2-butenoic acid., 2. Addition of methyl magnesium bromide to 3-(3,4-dimethoxyphenyl)-2-butenoic acid to form 3-(3,4-dimethoxyphenyl)-2-butanol., 3. Reduction of 3-(3,4-dimethoxyphenyl)-2-butanol with sodium cyanoborohydride in the presence of hydrochloric acid to form (1R,3R)-3-(3,4-dimethoxyphenyl)-2-butanol., 4. Conversion of (1R,3R)-3-(3,4-dimethoxyphenyl)-2-butanol to (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-one by treatment with sodium hydroxide and ammonium chloride., 5. Diazotization of (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-one with sodium nitrite and hydrochloric acid to form (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-yl diazonium chloride., 6. Reduction of (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-yl diazonium chloride with sodium hydride in the presence of 3,4-dihydro-2H-pyran to form (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-ol., 7. Conversion of (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-ol to (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol by treatment with acetic anhydride and lithium aluminum hydride., 8. Quenching of excess lithium aluminum hydride with hydrogen chloride gas., 9. Reduction of (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol with sodium borohydride in the presence of methylamine to form (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol.
Applications De Recherche Scientifique
Indenol has been studied for its potential applications in scientific research. It has been found to be a useful reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants and antidepressants. Indenol has also been studied for its potential use in the synthesis of organic materials, such as polymers and dendrimers.
Mécanisme D'action
The mechanism of action of Indenol is not completely understood, but it is believed to involve the formation of a cyclic intermediate. This intermediate is then attacked by a nucleophile, such as a hydroxide ion, which leads to the formation of the desired product. It is believed that the rate of the reaction is dependent on the concentration of the reagents, as well as the pH of the reaction mixture.
Effets Biochimiques Et Physiologiques
Indenol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to have anti-inflammatory and antifungal properties. It has also been found to have anti-cancer properties, as well as to be an antioxidant. In addition, Indenol has been found to have an effect on the metabolism of glucose, as well as to be involved in the regulation of lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Indenol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for extended periods of time. However, it is also highly reactive and can be difficult to handle. Additionally, the reaction conditions must be carefully controlled in order to achieve the desired results.
Orientations Futures
The future research of Indenol is focused on its potential applications in the medical and scientific fields. One area of research is the development of new synthesis methods for the compound. Additionally, research is also being conducted into the biochemical and physiological effects of Indenol, as well as its potential use in the synthesis of pharmaceuticals and organic materials. Finally, research is also being conducted into the potential use of Indenol as a therapeutic agent for the treatment of various diseases and conditions.
Propriétés
IUPAC Name |
(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVIGUZMXLBANS-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@@H]1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

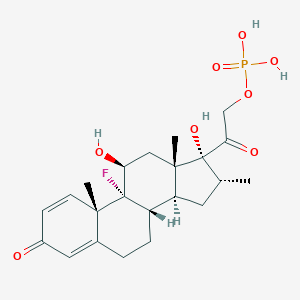
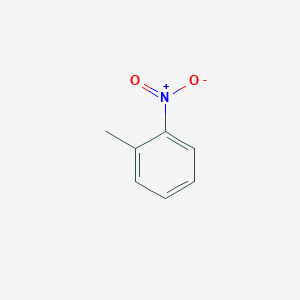
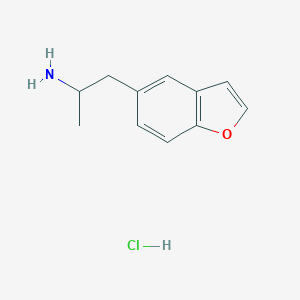
![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
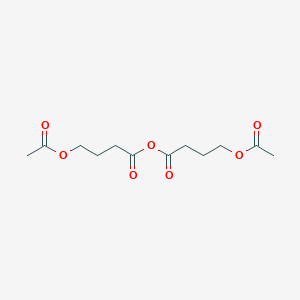
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
